molecular formula C7H4Na2O3 B14724074 Benzoic acid, 2-hydroxy-, disodium salt CAS No. 13639-21-9

Benzoic acid, 2-hydroxy-, disodium salt

Cat. No.: B14724074
CAS No.: 13639-21-9
M. Wt: 182.08 g/mol
InChI Key: XQOMBBVRHLFPOS-UHFFFAOYSA-L
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Description

Benzoic acid, 2-hydroxy-, disodium salt, also known as disodium salicylate, is a chemical compound derived from benzoic acid. It is a white, crystalline powder that is soluble in water. This compound is widely used in various industries due to its antimicrobial properties and its role as a precursor in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoic acid, 2-hydroxy-, disodium salt can be synthesized through the neutralization of 2-hydroxybenzoic acid (salicylic acid) with sodium hydroxide. The reaction typically occurs in an aqueous solution, where salicylic acid is dissolved and then reacted with sodium hydroxide to form the disodium salt.

Industrial Production Methods: Industrial production of this compound involves large-scale neutralization processes. Salicylic acid is produced through the Kolbe-Schmitt reaction, where sodium phenolate reacts with carbon dioxide under high pressure and temperature to form salicylic acid. This salicylic acid is then neutralized with sodium hydroxide to produce the disodium salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, 2-hydroxy-, disodium salt can undergo oxidation reactions, particularly with strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: This compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the hydroxyl group or the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products may include quinones and other oxidized aromatic compounds.

    Reduction: Reduced forms of the compound, such as salicyl alcohol.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 2-hydroxy-, disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and its antimicrobial properties.

    Medicine: It is used in the formulation of pharmaceuticals, particularly in topical applications for its anti-inflammatory and analgesic properties.

    Industry: The compound is used as a preservative in the food and cosmetic industries due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-, disodium salt involves its ability to inhibit microbial growth by disrupting the cell membrane and interfering with cellular metabolism. In the liver, it is conjugated with glycine to form hippuric acid, which is then excreted. This process helps in reducing ammonia levels in the body, making it useful in the treatment of urea cycle disorders.

Comparison with Similar Compounds

    Sodium benzoate: Another sodium salt of benzoic acid, used primarily as a food preservative.

    Salicylic acid: The parent compound of benzoic acid, 2-hydroxy-, disodium salt, used in the treatment of skin conditions.

    Aspirin (acetylsalicylic acid): A derivative of salicylic acid, widely used as an analgesic and anti-inflammatory drug.

Uniqueness: this compound is unique due to its dual functionality as both an antimicrobial agent and a precursor in chemical synthesis. Its solubility in water and its ability to form stable salts make it versatile for various applications in different industries.

Properties

CAS No.

13639-21-9

Molecular Formula

C7H4Na2O3

Molecular Weight

182.08 g/mol

IUPAC Name

disodium;2-oxidobenzoate

InChI

InChI=1S/C7H6O3.2Na/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;/q;2*+1/p-2

InChI Key

XQOMBBVRHLFPOS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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